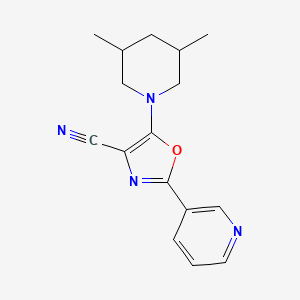
2-hydroxy-N-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxazine moiety, and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of the Benzoxazine Moiety: The benzoxazine ring is introduced through a cyclization reaction involving an ortho-hydroxybenzamide and an appropriate aldehyde or ketone.
Coupling of the Two Moieties: The pyridine and benzoxazine moieties are coupled through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions like temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway in inflammation, the p53 pathway in cancer, or the bacterial cell wall synthesis pathway in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the benzoxazine moiety, resulting in different chemical and biological properties.
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide: Lacks the dimethyl groups, affecting its reactivity and interaction with molecular targets.
Uniqueness
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both the dimethyl groups and the benzoxazine moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
4,6-dimethyl-2-oxo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4/c1-8-5-9(2)17-15(21)14(8)16(22)18-10-3-4-12-11(6-10)19-13(20)7-23-12/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) |
Clé InChI |
CAXMUIAUTRMZFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)

![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)

![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)

![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)

